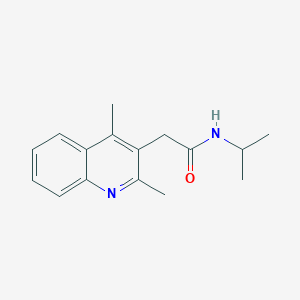
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. PNU-74654 has been identified as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
Mécanisme D'action
PARP is an enzyme that plays a critical role in DNA repair mechanisms by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells. 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide binds to the catalytic domain of PARP and inhibits its activity, resulting in the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is triggered by DNA damage. In addition, 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of autoimmune disorders, suggesting that it may have potential therapeutic applications in these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity yield, potent and selective inhibition of PARP, and potential therapeutic applications in cancer and autoimmune disorders. However, 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has some limitations, including its relatively high cost and limited availability, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for research on 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide, including investigating its potential therapeutic applications in other diseases such as cardiovascular disease and stroke, as well as its potential use as a radioprotective agent in radiation therapy. In addition, further studies are needed to investigate the safety and efficacy of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide in clinical trials, as well as its potential for combination therapy with other cancer treatments.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with 2-pyridin-3-ylethylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide as a white solid with a high purity yield.
Applications De Recherche Scientifique
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been extensively studied in the field of cancer research due to its ability to inhibit PARP, which is overexpressed in many cancer cells. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inducing synthetic lethality in cancer cells. 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its anti-inflammatory properties in autoimmune disorders.
Propriétés
IUPAC Name |
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-10-13-3-1-5-14(9-13)20(18,19)17-8-6-12-4-2-7-16-11-12/h1-5,7,9,11,17H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFODYWOAAFYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

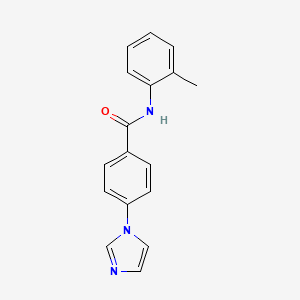
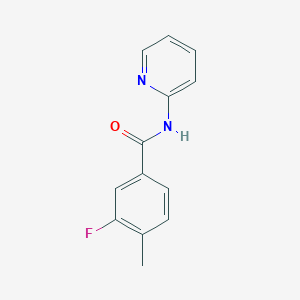
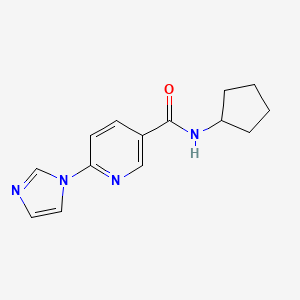

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
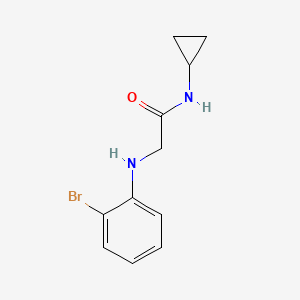
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)

